molecular formula C18H37K2O4P B1623495 Mono and diesters of stearyl alcohol phosphated, potassium salt CAS No. 68987-29-1

Mono and diesters of stearyl alcohol phosphated, potassium salt

Cat. No.: B1623495
CAS No.: 68987-29-1
M. Wt: 426.7 g/mol
InChI Key: BWIIMRFKCNBWEH-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mono and diesters of stearyl alcohol phosphated, potassium salt typically involves the esterification of stearyl alcohol with phosphoric acid, followed by neutralization with potassium hydroxide. The reaction conditions often include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity. The use of solvents and catalysts may be employed to enhance the reaction efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions

Mono and diesters of stearyl alcohol phosphated, potassium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce alcohols and other reduced forms .

Scientific Research Applications

Mono and diesters of stearyl alcohol phosphated, potassium salt have a wide range of scientific research applications:

    Chemistry: Used as surfactants and emulsifiers in various chemical formulations.

    Biology: Employed in the study of cell membrane dynamics and interactions due to their amphiphilic nature.

    Medicine: Investigated for their potential use in drug delivery systems and as antimicrobial agents.

    Industry: Utilized in the production of cosmetics, detergents, and lubricants

Mechanism of Action

The mechanism of action of mono and diesters of stearyl alcohol phosphated, potassium salt involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes and pathways, including signal transduction and membrane transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mono and diesters of stearyl alcohol phosphated, potassium salt are unique due to their specific alkyl chain length (C18) and the presence of both mono and diester forms. This gives them distinct physicochemical properties, such as higher hydrophobicity and better emulsifying capabilities compared to shorter-chain alkyl phosphates .

Properties

CAS No.

68987-29-1

Molecular Formula

C18H37K2O4P

Molecular Weight

426.7 g/mol

IUPAC Name

dipotassium;octadecyl phosphate

InChI

InChI=1S/C18H39O4P.2K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;;/h2-18H2,1H3,(H2,19,20,21);;/q;2*+1/p-2

InChI Key

BWIIMRFKCNBWEH-UHFFFAOYSA-L

SMILES

CCCCCCCCCCCCCCCCCC.OP(=O)(O)O.[K]

Canonical SMILES

CCCCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+]

physical_description

Liquid

Origin of Product

United States

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